4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Lipophilicity Physicochemical Properties Drug Design

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 136191-16-7) is a fluorinated 1-indanone derivative with a molecular formula of C9H7FO2 and a molecular weight of 166.15 g/mol. This compound features a fused bicyclic indanone core bearing a fluorine atom at the 4-position and a hydroxyl group at the 7-position, which imparts unique physicochemical properties including a computed LogP of 2.0–2.3 and a hydrogen bond donor count of 1.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
CAS No. 136191-16-7
Cat. No. B137598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
CAS136191-16-7
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=CC(=C21)F)O
InChIInChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2
InChIKeySCUZCYGMCGKOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 136191-16-7): A Bifunctional Indanone Scaffold for Medicinal Chemistry and Fluorinated Building Block Procurement


4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 136191-16-7) is a fluorinated 1-indanone derivative with a molecular formula of C9H7FO2 and a molecular weight of 166.15 g/mol [1]. This compound features a fused bicyclic indanone core bearing a fluorine atom at the 4-position and a hydroxyl group at the 7-position, which imparts unique physicochemical properties including a computed LogP of 2.0–2.3 and a hydrogen bond donor count of 1 [2]. As a solid at room temperature, it is typically supplied with purities ranging from 95% to 97% and is stored at 4°C . Its dual functionality enables versatile synthetic applications as both a hydrogen bond donor and acceptor .

Why Unsubstituted or Mono-Substituted Indanones Cannot Replace 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one in Key Synthetic and Biological Applications


Generic substitution with unsubstituted 1-indanone or mono-substituted analogs (e.g., 7-hydroxy-1-indanone or 4-fluoro-1-indanone) fails to replicate the precise electronic and steric profile required for downstream applications. The simultaneous presence of both a fluorine substituent at the 4-position and a hydroxyl group at the 7-position creates a unique hydrogen-bonding network and electronic distribution that influences reactivity, metabolic stability, and target binding [1]. Replacing this compound with 7-hydroxy-1-indanone (LogP ~1.52–2.40) alters lipophilicity and eliminates the electron-withdrawing effect of fluorine, which can drastically affect pharmacokinetic properties and synthetic outcomes . Conversely, substituting with 4-fluoro-1-indanone (LogP ~1.95–2.20) removes the critical hydrogen bond donor, limiting further functionalization and altering biological interactions . Therefore, procurement of the precise 4-fluoro-7-hydroxy substitution pattern is essential for projects relying on established structure-activity relationships or specific synthetic routes.

Quantitative Differentiation of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 136191-16-7) Against Closest Analogs


Enhanced Lipophilicity and Hydrogen Bonding Capacity Compared to Non-Fluorinated 7-Hydroxy-1-indanone

The introduction of a fluorine atom at the 4-position significantly increases lipophilicity relative to the non-fluorinated parent, 7-hydroxy-1-indanone. This is evidenced by computed LogP values: 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one exhibits an XLogP3-AA of 2.0 and a measured LogP of 2.33 [1], while 7-hydroxy-1-indanone displays a lower LogP ranging from 1.52 to 2.40 depending on the method . This increase in lipophilicity, coupled with a hydrogen bond donor count of 1 (vs. 1 for the parent) and an acceptor count of 3 (vs. 2 for the parent), enhances membrane permeability and target engagement potential [2].

Lipophilicity Physicochemical Properties Drug Design

Bifunctional Reactivity: Dual Hydrogen Bond Donor/Acceptor Profile Enables Unique Synthetic Derivatization

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one possesses both a hydroxyl group (H-bond donor/acceptor) and a fluorine atom (H-bond acceptor), providing orthogonal functional handles for selective derivatization. In contrast, 4-fluoro-1-indanone (CAS 699-99-0) lacks the hydroxyl group, limiting it to fewer synthetic transformations [1]. The compound serves as a key intermediate in the synthesis of fluorinated 2-arylidene-1-indanone derivatives, where the hydroxyl group is essential for further condensation reactions [2]. Its hydrogen bond donor count of 1 and acceptor count of 3 (vs. 0 donors for 4-fluoro-1-indanone) expands its utility in building complex molecular architectures [3].

Synthetic Intermediate Fluorine Chemistry Medicinal Chemistry

Validated Use as a Building Block for Bioactive ROS Inhibitors with Defined IC50 Values

This compound is a validated building block for the synthesis of 2-arylidene-1-indanone derivatives that inhibit LPS-stimulated ROS production in RAW 264.7 macrophages. In a systematic SAR study, derivatives prepared from 4-fluoro-7-hydroxy-1-indanone contributed to a series where the most potent analog exhibited an IC50 of 3.29 μM [1]. While the exact IC50 of the unmodified 4-fluoro-7-hydroxy-1-indanone is not reported, its incorporation into the library was essential for mapping the fluorine/hydroxyl substitution effects on anti-inflammatory activity [2].

Anti-inflammatory ROS Inhibition SAR

Reproducible Purity and Storage Specifications Ensure Consistent Research Outcomes

Commercial suppliers provide 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one with standardized purity levels: ≥95% (Sigma-Aldrich/ChemScene) and 97% (Bidepharm) . The compound is recommended for storage at 4°C to maintain stability . This level of quality control and defined storage conditions is critical for reproducible synthesis and biological assays, in contrast to less rigorously characterized or custom-synthesized analogs [1].

Quality Control Procurement Reproducibility

Distinct Spectroscopic and Chromatographic Fingerprint Facilitates Analytical Method Development

The compound exhibits a unique InChIKey (SCUZCYGMCGKOPP-UHFFFAOYSA-N) and canonical SMILES (O=C1CCC2=C(F)C=CC(O)=C12) that distinguish it from regioisomeric analogs . Its UV, NMR, and MS fragmentation patterns differ from 7-hydroxy-1-indanone and 4-fluoro-1-indanone, enabling unambiguous identification in complex reaction mixtures [1]. Suppliers provide batch-specific NMR and HPLC data, with Bidepharm offering QC reports including NMR, HPLC, and GC .

Analytical Chemistry Quality Control Method Development

High-Impact Application Scenarios for 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 136191-16-7)


Synthesis of Fluorinated 2-Arylidene-1-indanone ROS Inhibitors

As demonstrated by Katila et al. (2018), 4-fluoro-7-hydroxy-1-indanone serves as a critical building block for constructing a library of 2-arylidene-1-indanone derivatives with potent anti-inflammatory activity. The fluorine at the 4-position and hydroxyl at the 7-position are essential for modulating lipophilicity and hydrogen bonding, contributing to the observed IC50 values as low as 3.29 μM in LPS-stimulated RAW 264.7 macrophages [1]. Researchers procuring this compound can directly access the validated chemical space for developing novel ROS inhibitors.

Medicinal Chemistry Scaffold for Fluorine-Enhanced Pharmacophores

The enhanced lipophilicity (LogP ~2.0-2.3) and dual hydrogen bond donor/acceptor capacity of this compound make it an ideal starting point for designing CNS-penetrant or metabolically stable drug candidates [2]. Its rigid bicyclic framework with a strategically placed fluorine and hydroxyl group allows for precise tuning of pharmacokinetic properties, as supported by general fluorine SAR principles .

Analytical Standard and Reference Material for Method Validation

With standardized purity (95-97%) and available QC documentation (NMR, HPLC, GC), 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one can be employed as a reference standard for analytical method development and validation in pharmaceutical research . Its unique spectroscopic fingerprint ensures reliable identification and quantification in complex matrices.

Intermediate for Advanced Fluorinated Building Blocks

The compound's bifunctional nature (ketone, hydroxyl, and fluorine) enables further derivatization to create more complex fluorinated indane derivatives, such as 1-amino-2,3-dihydro-7-hydroxy-1H-indene analogs, which have been patented as anoxemia-improving and antioxidizing agents . Procuring this intermediate ensures a high-purity starting material for multi-step synthetic routes.

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